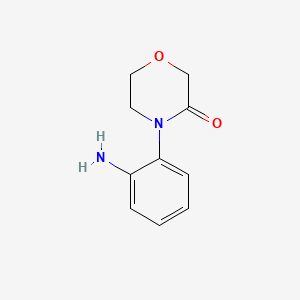
4-(2-アミノフェニル)モルホリン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H12N2O2 It is a derivative of morpholine, a heterocyclic amine, and features an aminophenyl group attached to the morpholinone ring
科学的研究の応用
4-(2-Aminophenyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a key intermediate in the production of anticoagulant drugs like rivaroxaban.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 4-(2-Aminophenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It plays a crucial role at the convergence point of the extrinsic and intrinsic coagulation pathways .
Mode of Action
4-(2-Aminophenyl)morpholin-3-one serves as a P4-ligand within the enzyme pocket of Factor Xa . By binding to this site, it inhibits the action of Factor Xa, thereby preventing the conversion of prothrombin to thrombin via proteolysis . This inhibition effectively controls thrombogenesis with a minimal effect on bleeding .
Biochemical Pathways
The compound primarily affects the coagulation pathway . By inhibiting Factor Xa, it disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a reduction in thrombin generation and ultimately, a decrease in the formation of blood clots .
Pharmacokinetics
Rivaroxaban has good oral bioavailability and a predictable pharmacokinetic profile, which may suggest similar properties for 4-(2-Aminophenyl)morpholin-3-one .
Result of Action
The primary molecular effect of 4-(2-Aminophenyl)morpholin-3-one is the inhibition of Factor Xa . This leads to a decrease in thrombin generation and a subsequent reduction in blood clot formation . At the cellular level, this can prevent the aggregation of platelets and the formation of a fibrin clot, thereby reducing the risk of thromboembolic events .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)morpholin-3-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base in N-methylpyrrolidone (NMP) to form nitro morpholinone.
Industrial Production Methods
For industrial-scale production, a novel process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite and a catalyst. This intermediate is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst, followed by a one-pot transformation to 4-(2-Aminophenyl)morpholin-3-one through hydrogenation .
化学反応の分析
Types of Reactions
4-(2-Aminophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions, such as the one involving Pd-C and hydrogen, are common for this compound.
Substitution: The aminophenyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Sodium or calcium hypochlorite is commonly used as an oxidizing agent.
Reduction: Palladium on carbon (Pd-C) and hydrogen are typical reagents for reduction reactions.
Substitution: Various catalysts and bases, such as phenylboronic acid and sodium hydride, are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 4-(2-Aminophenyl)morpholin-3-one, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: This compound is structurally similar but has the amino group attached to the para position of the phenyl ring.
Morpholin-3-one Derivatives: Various derivatives of morpholin-3-one, such as those with different substituents on the phenyl ring, are also similar in structure and properties.
Uniqueness
4-(2-Aminophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and in various research applications.
特性
IUPAC Name |
4-(2-aminophenyl)morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYISYUMOZZAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
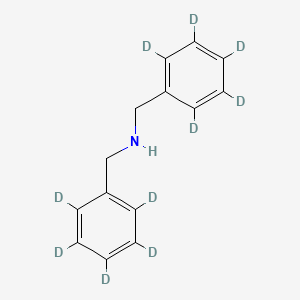

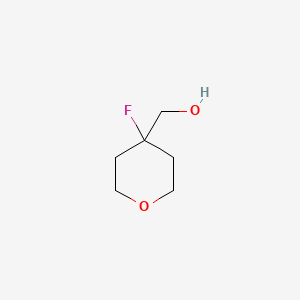
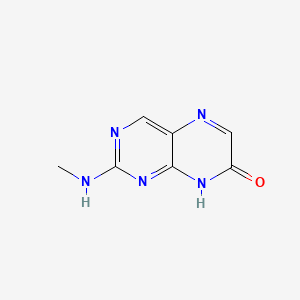
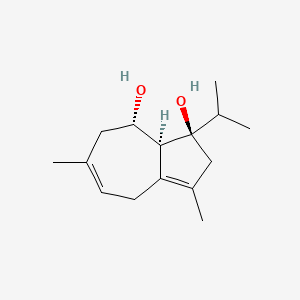
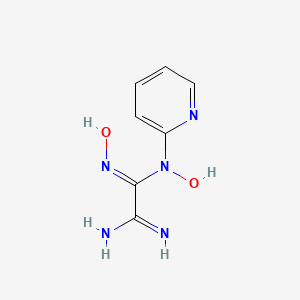
![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)
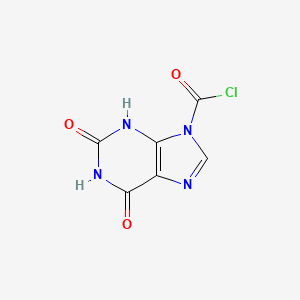
![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)
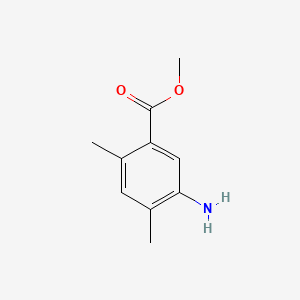
![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)
![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
